molecular formula C26H29N3O3 B4571242 (4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone

(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone

Cat. No.: B4571242
M. Wt: 431.5 g/mol
InChI Key: NFTYPUCRQOSTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.22089180 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Biochemistry

  • Photoremovable Protecting Group : The compound has potential applications as a photoremovable protecting group in organic synthesis and biochemistry. This is due to its ability to undergo photoenolization and release carboxylic acids upon irradiation, a feature useful for creating 'caged compounds' (Zabadal et al., 2001).

Pharmacological Applications

  • Anti-Inflammatory and Analgesic Agents : Derivatives of the compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These derivatives showed significant inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities in biological assays (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : New pyridine derivatives of the compound have been synthesized and shown to possess modest antimicrobial activity against certain bacterial and fungal strains (Patel et al., 2011).

  • Antitubercular Activities : A series of derivatives of the compound have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant strains (Bisht et al., 2010).

Material Science

  • Adsorption Resins : The compound has been used in the synthesis of tertiary amine-functionalized adsorption resins, which are highly effective in removing benzophenone-4 from water. This highlights its potential application in water purification technologies (Zhou et al., 2018).

  • Photopolymerization : The compound has been used in the development of alkoxyamines bearing a chromophore group, proposed as photoiniferters. This application is relevant in the field of polymer chemistry for controlled polymerization processes (Guillaneuf et al., 2010).

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-14-22(15-19(2)25(18)31-3)24(30)21-6-4-13-29(17-21)16-20-7-9-23(10-8-20)32-26-27-11-5-12-28-26/h5,7-12,14-15,21H,4,6,13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTYPUCRQOSTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Reactant of Route 2
Reactant of Route 2
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Reactant of Route 3
Reactant of Route 3
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Reactant of Route 4
Reactant of Route 4
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Reactant of Route 5
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Reactant of Route 6
Reactant of Route 6
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.